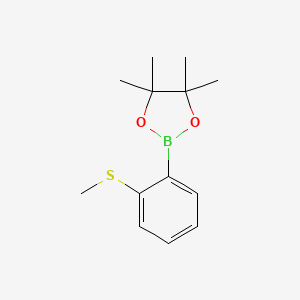

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a methylthio (–SCH₃) group at the ortho position. This compound belongs to the class of pinacol boronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The methylthio group, being moderately electron-donating due to its sulfur atom, influences the electronic and steric properties of the boronate, impacting its reactivity and applications in organic synthesis.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-8-6-7-9-11(10)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJWZEVOGXSTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590403 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-09-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylthio)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylsulfanylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method Summary:

- The most common synthetic route involves the reaction of 2-(methylthio)phenyl halides (typically bromides or chlorides) with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a suitable ligand.

- The reaction is often conducted under an inert atmosphere (argon or nitrogen) to avoid moisture and oxygen sensitivity.

- Potassium acetate or other mild bases are used to facilitate the borylation.

- Typical solvents include tetrahydrofuran (THF), dioxane, or mixtures with water or ionic liquids.

- Reaction temperatures range from room temperature to 80°C, with reaction times from 1 to 24 hours depending on conditions.

- Using Pd2dba3 (2 mol%) as the palladium source and XPhos (4 mol%) as the ligand, potassium acetate as the base, and bis(pinacolato)diboron (1.2 eq) with 4-bromo-thioanisole (2-(methylthio)phenyl bromide) in a choline chloride/glycerol ionic liquid mixture at 80°C for 1 hour yielded the boronate ester in 82% isolated yield after flash chromatography purification.

$$

\text{2-(Methylthio)phenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd}2\text{dba}3, \text{XPhos}} \text{4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane}

$$

Method Summary:

- An alternative method involves the preparation of 2-(methylthio)phenylboronic acid, followed by condensation with pinacol under dehydrating conditions.

- The boronic acid is dissolved in anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Pinacol is added in slight excess (1.05 eq) along with a drying agent like anhydrous magnesium sulfate to drive the equilibrium toward ester formation.

- The reaction mixture is stirred under an inert atmosphere at room temperature for 12–16 hours.

- The product is isolated by filtration to remove drying agents, followed by solvent evaporation and purification.

- In a 250 mL round-bottom flask under argon, 2-(methylthio)phenylboronic acid (1 eq) is dissolved in dry dichloromethane.

- Anhydrous magnesium sulfate (1 eq) and pinacol (1.05 eq) are added.

- The mixture is stirred at room temperature for 16 hours.

- After filtration and solvent removal, the crude product is purified by flash chromatography to yield the boronate ester.

Method Summary:

- Lithiation of the 2-(methylthio)phenyl precursor using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (–78°C to –20°C).

- Subsequent quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- This method allows regioselective installation of the boronate ester.

- Reaction must be performed under strictly anhydrous and inert conditions.

- The product is isolated by aqueous workup and purified by chromatography.

- This approach is useful for substrates where direct borylation is challenging.

- Careful temperature control minimizes side reactions and diastereomer formation.

Industrial and Scale-Up Considerations

- Continuous flow reactors can be employed to enhance reaction efficiency and reproducibility.

- Optimization of solvent, temperature, and catalyst loading improves yield and purity.

- Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis of boronate esters.

- Storage of the final compound is recommended at –20°C or –80°C to maintain stability for months.

Data Table: Typical Reaction Conditions and Yields for Preparation

Analytical Characterization Notes

- NMR Spectroscopy:

- $$ ^1H $$ NMR shows aromatic protons between 6.8–7.5 ppm and methylthio (–SCH3) singlet near 2.5 ppm.

- $$ ^{13}C $$ NMR confirms pinacol methyl groups and aromatic carbons.

- Mass Spectrometry:

- High-resolution MS confirms molecular ion peak at m/z corresponding to $$ C{13}H{18}BClO_2S $$ (Molecular weight ~284.6 g/mol).

- IR Spectroscopy:

- Characteristic B–O stretching vibrations around 1350–1370 cm$$^{-1}$$.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The borolane ring serves as a stable boron source for Suzuki couplings, enabling aryl-aryl bond formation. While direct data on the ortho -methylthio isomer is limited, studies on its para -substituted analog (CAS 190788-58-0) demonstrate robust reactivity .

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Biaryl derivatives | 76–94% |

-

Mechanism : Transmetallation between the borolane and palladium catalyst forms a Pd–aryl intermediate, followed by reductive elimination to yield biaryl products.

-

Applications : Synthesis of pharmaceuticals and agrochemicals requiring controlled aryl-aryl linkages .

Oxidation of the Methylthio Group

The methylthio (–SMe) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions .

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide (–S(O)Me) | RT, 12 h |

| m-CPBA | Sulfone (–SO₂Me) | 0°C → RT, 6 h |

-

Key Insight : Oxidation does not affect the borolane ring, enabling orthogonal functionalization .

-

Applications : Tuning electronic properties for materials science or prodrug design .

Substitution Reactions at the Boron Center

The boron atom participates in nucleophilic substitution, enabling heteroatom incorporation.

Reaction Types:

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | Borane (–BH₂) derivatives | Requires anhydrous conditions |

| ROH (Alcohols) | Alkoxyboranes | Catalyst-free, mild |

-

Mechanism : Boron’s electrophilic nature facilitates nucleophilic attack, forming B–O or B–N bonds .

Photocatalytic Borylation

Recent advances enable visible-light-mediated borylation of C–O/C–N bonds using this compound as a boron source .

Example Protocol:

-

Catalyst : Ru(bpy)₃Cl₂ (1 mol%)

-

Solvent : MeCN, 24 h under blue LEDs

Stability and Handling Considerations

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as:

- Suzuki Coupling Reactions : This compound is particularly useful in cross-coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. It has been utilized to synthesize complex organic molecules with high efficiency and selectivity .

Pharmaceutical Development

The compound's ability to facilitate the formation of biaryl compounds makes it significant in pharmaceutical chemistry. It has been employed in the synthesis of:

- Anticancer Agents : Research has shown that derivatives of this compound can lead to the development of new anticancer drugs by modifying the aryl groups to enhance biological activity .

- Antibiotics and Antiviral Agents : Its application in synthesizing compounds with potential antimicrobial properties is under investigation .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals:

- Pesticide Development : Boron compounds are known to enhance the efficacy of certain pesticides. This compound can be modified to create novel insecticides or herbicides that target specific pests while minimizing environmental impact .

Case Studies

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects involves interaction with electrophilic and nucleophilic centers in chemical reactions. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets include carbon-based electrophiles and nucleophiles, allowing for diverse bond-forming reactions. The dioxaborolane ring also provides stability and reactivity, making it an excellent reagent in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position of the methylthio group on the phenyl ring significantly affects reactivity. For example:

Key Insight : Ortho substitution introduces steric challenges that may slow cross-coupling reactions compared to para or meta isomers.

Sulfur-Containing Functional Groups

The nature of sulfur-based substituents alters reactivity and stability:

Key Insight : Electron-withdrawing sulfonyl groups deactivate the boronate, while methylthio groups maintain moderate reactivity suitable for controlled coupling.

Heteroaromatic vs. Phenyl Derivatives

Thiophene-based analogs exhibit distinct electronic properties:

Key Insight : Thiophene derivatives enable π-conjugated systems, whereas phenyl-based compounds are preferred for aryl-aryl bond formation.

Halogen-Substituted Analogs

Halogens like bromine modify reactivity and safety profiles:

Key Insight : Brominated derivatives pose higher toxicity risks, while methylthio-substituted compounds require careful handling due to irritant properties.

Areas for Further Research

- Systematic studies comparing ortho-methylthio derivatives with other substituents in cross-coupling efficiency.

- Exploration of stability under varying reaction conditions (e.g., aqueous vs. anhydrous).

- Toxicity profiling of methylthio-containing boronates to refine safety guidelines.

Activité Biologique

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane (CAS No. 1072945-09-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits various biological activities primarily through its interactions with signaling pathways involved in cell growth and differentiation.

- Inhibition of Growth Factors : The compound has been identified as an inhibitor of platelet-derived growth factor (PDGF-BB) and its receptors (PDGFR-alpha and PDGFR-beta). This inhibition suggests potential applications in conditions characterized by abnormal cell proliferation .

- Modulation of Signaling Pathways : It has been reported to act on the BMP (Bone Morphogenetic Protein) signaling pathway. Specifically, it can inhibit serine-threonine kinase receptors associated with BMP signaling, which plays a crucial role in various cellular processes including differentiation and apoptosis .

- Potential Anti-Cancer Activity : The compound's ability to modulate these pathways positions it as a candidate for anti-cancer therapies. Studies have shown that it may inhibit tumor growth by disrupting the signaling necessary for cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Tumor Growth

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Safety and Toxicology

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects .

Q & A

Q. Table 1: Substituent Effects on Coupling Efficiency

| Substituent | Yield (%) | Optimal Catalyst | Reaction Time (h) |

|---|---|---|---|

| -SMe | 65-70 | Pd(PPh₃)₄ | 12 |

| -Cl | 82-85 | PdCl₂(dppf) | 8 |

| -NO₂ | 55-60 | Pd(OAc)₂/SPhos | 16 |

Advanced: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹¹B NMR are critical. For example, the boron signal in ¹¹B NMR typically appears at δ 28-30 ppm for dioxaborolanes, while aromatic protons in ¹H NMR show splitting patterns consistent with the methylthio group’s ortho substitution .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.1284 for C₁₄H₂₁BO₂S).

- X-ray Crystallography: Used to resolve steric effects of the methylthio group, as demonstrated in for analogous ferrocenyl derivatives.

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

The compound is moisture-sensitive and prone to hydrolysis. Stability tests indicate:

- Short-term (1 week): Stable at -20°C under argon with <5% decomposition.

- Long-term (6 months): Requires storage at -80°C in amber vials with molecular sieves. Degradation products (e.g., boric acid and 2-(methylthio)phenol) are identified via LC-MS. Avoid exposure to light, as UV-Vis studies show λmax shifts indicative of borolane ring opening .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use in a fume hood due to potential release of methylthiol vapors.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal: Collect in sealed containers labeled for boron-containing waste, following institutional guidelines .

Advanced: How can computational modeling aid in predicting its reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. For instance, the energy barrier for transmetallation (Pd → B) is higher (-SMe: 18.7 kcal/mol vs. -Cl: 15.2 kcal/mol), aligning with experimental yield trends. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the boron center, guiding substrate design .

Advanced: How should researchers address contradictions in reported reaction efficiencies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Purity: Commercial Pd sources may contain stabilizers; recrystallize catalysts before use.

- Solvent Anhydrity: Karl Fischer titration ensures H₂O content <50 ppm.

- Substrate Equivalents: Titrate aryl halide equivalents (1.2–1.5 eq) to minimize homo-coupling.

Replicate key studies (e.g., ’s diboron activation) with controlled variables and report detailed reaction logs for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.